molecular formula C14H14O2S2 B1583365 Bis(4-methoxyphenyl) disulfide CAS No. 5335-87-5

Bis(4-methoxyphenyl) disulfide

Cat. No. B1583365
CAS RN: 5335-87-5
M. Wt: 278.4 g/mol
InChI Key: PZQGLCGLPMWYBT-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) disulfide is a chemical compound with the formula (CH3OC6H4S)2 . It has a molecular weight of 278.39 .


Molecular Structure Analysis

The molecular structure of Bis(4-methoxyphenyl) disulfide consists of two phenyl rings, each substituted with a methoxy group, and connected by a disulfide bond .


Physical And Chemical Properties Analysis

Bis(4-methoxyphenyl) disulfide is a solid at room temperature, with a melting point of 41-45 °C . It has a molecular weight of 278.39 .

Scientific Research Applications

Self-Healing Elastomers

Bis(4-methoxyphenyl) disulfide has been utilized in the creation of self-healing poly(urea–urethane) elastomers. These materials demonstrate significant healing efficiency at room temperature without the need for any catalysts or external intervention, a property attributed to the dynamic crosslinking capabilities of bis(4-aminophenyl) disulfide (Rekondo et al., 2014).

Organic and Organometallic Syntheses

Bis(4-methoxyphenyl) disulfide is prominently featured in organic and organometallic synthesis. Its application, particularly Lawesson's Reagent, is significant in thionations of carbonyl-containing compounds and in the synthesis of novel organometallic compounds (Jesberger et al., 2003).

Reaction with Aromatic Dihydroxy Compounds

It reacts with aromatic dihydroxy compounds to produce 1,3,2-dioxaphospholane-2-sulfide derivatives. The reaction showcases its utility in creating structurally diverse compounds under specific conditions (Shabana, Osman, & Atrees, 1994).

Oxidizing Agent

Bis(4-methoxyphenyl) telluroxide, a derivative, acts as a mild and selective oxidizing agent. It has been used for converting thiocarbonyl groups to oxo analogues and thiols to disulfides, demonstrating its versatility in selective oxidation processes (Barton, Ley, & Meerholz, 1979).

Sulfur-rich Complex Synthesis

It plays a role in the synthesis of sulfur-rich complexes, particularly in reactions with NiCl2 or Co(CH3COO)2. This use underscores its importance in the creation of complex organometallic structures (Liu et al., 2004).

Chemical Shift Tensors Study

Solid-state 31P nuclear magnetic resonance (NMR) studies have used bis(4-methoxyphenyl) disulfide derivatives to characterize phosphorus chemical shift tensors. This application is crucial for understanding the molecular dynamics in solid-state chemistry (Wu & Wasylishen, 1995).

Safety And Hazards

Bis(4-methoxyphenyl) disulfide is classified as causing serious eye damage and being very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

1-methoxy-4-[(4-methoxyphenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQGLCGLPMWYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SSC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201514
Record name Disulfide, bis(4-methoxyphenyl)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-methoxyphenyl) disulfide

CAS RN

5335-87-5
Record name Disulfide, bis(4-methoxyphenyl)
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Record name Bis(4-methoxyphenyl) disulfide
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Record name Disulfide, bis(4-methoxyphenyl)
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Record name Bis-(4-methoxyphenyl)disulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
J Jampilek, M Dolezal, B Dvorak - CHEMICAL PAPERS-SLOVAK …, 2002 - researchgate.net
The formation of disulfide as a by-product in the reactions using the heterogeneous copper catalysts–metal (conductor) and oxides (semiconductor) is described, respectively the …
Number of citations: 1 www.researchgate.net
M Tiecco, M Tingoli, L Testaferri… - The Journal of Organic …, 1992 - ACS Publications
We have recently introduced the use of ammonium peroxydisulfate to effect the oxidation of diphenyl di-selenide and to produce phenylselenenyl sulfate. Since the sulfate is a …
Number of citations: 28 pubs.acs.org
CI Nantes, ID Pereira, R Bai, E Hamel… - …, 2020 - Wiley Online Library
Organosulfur compounds show cytotoxic potential towards many tumor cell lines. Disulfides and thiosulfonates act through apoptotic processes, inducing proteins associated with …
Y Deng, XJ Wei, H Wang, Y Sun, T Noël, X Wang - … and Light-Induced Iron … - pure.tue.nl
A photocatalytic method for the aerobic oxidative cleavage of C= C bonds has been developed. Electron-rich aromatic disulfides were employed as photocatalyst. Upon visible-light …
Number of citations: 2 pure.tue.nl
RJ Sarma, S Otto, JR Nitschke - Chemistry–A European …, 2007 - Wiley Online Library
We report a system in which three distinct dynamic linkages, disulfide (SS), imine (CN), and coordinative (N→metal) bonds were shown to be capable of simultaneous reversible …
Y Deng, XJ Wei, H Wang, Y Sun, T Noël… - Angewandte …, 2017 - Wiley Online Library
A photocatalytic method for the aerobic oxidative cleavage of C=C bonds has been developed. Electron‐rich aromatic disulfides were employed as photocatalyst. Upon visible‐light …
Number of citations: 125 onlinelibrary.wiley.com
A Nakahashi, E Miyoshi, K Naka, Y Chujo - Journal of Inorganic and …, 2009 - Springer
Radical reaction of bis(4-prop-2-ynyloxyphenyl) disulfide (1) with 2,2′-azobis(isobutyronitrile) as an initiator provided a polymer with dithioalkene units (2). The 1 H and 13 C NMR …
Number of citations: 2 link.springer.com
SI Baskin, DW Porter, GA Rockwood… - Journal of Applied …, 1999 - Wiley Online Library
Antidotes for cyanide (CN) intoxication include the use of sulfane sulfur donors (SSDs), such as thiosulfate, which increase the conversion of CN to thiocyanate by the enzyme …
MH Sun, MY Qi, ZR Tang, YJ Xu - Applied Catalysis B: Environmental, 2023 - Elsevier
Simultaneously utilizing photoinduced electrons and holes to direct splitting of thiols into value-added disulfides and clean hydrogen (H 2 ) fuels conforms the development standards of …
Number of citations: 11 www.sciencedirect.com
M Roessler, PU Huth, MA Liauw - Reaction Chemistry & Engineering, 2020 - pubs.rsc.org
In this work, we present a methodology for the real-time monitoring of light induced reactions. Employing process analytical technology (PAT) permits an in situ approach to disclose …
Number of citations: 14 pubs.rsc.org

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